4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile
Description
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 1H-imidazole ring substituted with an aminomethyl group at the 2-position.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-8-1-3-9(4-2-8)10-7-14-11(6-13)15-10/h1-4,7H,6,13H2,(H,14,15) |
InChI Key |
RNLSMWDJVSCYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution can produce various substituted benzonitriles .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of imidazole, including 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile, can inhibit the growth of cancer cells. For instance, benzimidazole derivatives have demonstrated promising results against human colorectal carcinoma cell lines (HCT116), with some compounds exhibiting lower IC50 values than standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| N1 | >20.31 | Less potent |
The mechanism of action often involves the inhibition of key enzymes related to cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of compounds related to this compound. These compounds have been evaluated against various bacterial strains and fungi, showing significant antibacterial and antifungal activities .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
The presence of specific functional groups enhances their efficacy against both Gram-positive and Gram-negative bacteria .
Indoleamine 2,3-Dioxygenase Inhibition
One of the most promising applications for imidazole derivatives is their role as inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor growth . The design of these inhibitors often involves computational docking studies that help optimize their binding affinity to the active site of IDO.
Table 3: Binding Affinity Studies
| Compound | Binding Site Interaction | Potency Relative to Standard |
|---|---|---|
| Compound A | C129, S167 | Ten-fold more potent |
| Compound B | Heme iron binding | Comparable to standard |
These studies indicate that modifications to the imidazole ring can significantly impact the compound's ability to inhibit IDO, making it a valuable target for drug development in oncology and immunology .
Synthesis and Development Trends
Recent advancements in synthetic methodologies have facilitated the development of new imidazole derivatives with enhanced biological activities. Multicomponent reactions and catalytic systems have been employed to streamline the synthesis process, allowing for better yields and more diverse chemical libraries . This trend is crucial for accelerating the discovery of effective therapeutic agents based on the imidazole scaffold.
Mechanism of Action
The mechanism of action of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the benzonitrile group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
TVB-3664 (4-(1-{5-[4-(Methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-5-yl]-2,4-dimethylbenzoyl}-3-azetidinyl)benzonitrile)
- Structure : Contains a benzonitrile core linked to a 1H-imidazole substituted with methoxymethyl and trifluoromethyl groups. An azetidine ring and dimethylbenzoyl group further modify the scaffold.
- Pharmacological Activity: Inhibits tumor growth in colorectal cancer patient-derived xenografts by attenuating Akt and Erk signaling pathways. Also reduces hepatic de novo lipogenesis in NAFLD/NASH models .
- Physicochemical Properties :
4-{1-[2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}benzonitrile
- Structure : Features a benzonitrile group connected to a 1H-imidazole substituted with a 4-methyltriazole-ethyl chain and a phenyl ring.
- Molecular Weight : 354.42 g/mol .
2-(4-((2-Ethyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzonitrile
- Structure : A benzimidazole-indole hybrid with a nitro group and benzonitrile.
- Functional Impact : The nitro group increases electrophilicity, which may improve binding to electron-rich enzyme active sites but could also elevate toxicity risks.
- Molecular Weight : 421.46 g/mol .
4-[(5-{[(2S)-2-Butyl-4-(3-chlorophenyl)-5-oxopiperazin-1-yl]methyl}-1H-imidazol-1-yl)methyl]benzonitrile
Comparative Analysis Table
Biological Activity
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzonitrile moiety substituted with an aminomethyl-imidazole group, which is believed to contribute to its biological properties. The imidazole ring is known for its role in various biological systems, including enzyme catalysis and receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism is thought to involve interference with cellular signaling pathways critical for tumor proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including those involved in cancer cell metabolism and proliferation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, leading to reduced DNA synthesis in cancer cells .
- Tyrosine Kinases : Some studies indicate that imidazole derivatives can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 10.5 | |
| Enzyme Inhibition | Dihydrofolate reductase | 0.75 | |
| Antimicrobial | Bacterial growth inhibition | 15.0 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of similar compounds, it was found that derivatives with imidazole rings exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituent groups on the imidazole ring in enhancing activity .
Case Study 2: Enzyme Interaction
Another study focused on the inhibition of DHFR by imidazole-containing compounds. Results indicated that modifications on the benzonitrile structure could lead to improved binding affinity and selectivity towards DHFR, suggesting a potential therapeutic application in cancer treatment .
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) and aromatic system are susceptible to oxidation under controlled conditions:
-
Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) oxidizes the aminomethyl group to a nitrile (-CN) or carbonyl (-C=O) moiety, depending on reaction duration and catalyst presence .
-
Potassium Permanganate (KMnO<sub>4</sub>) selectively oxidizes the benzonitrile’s aromatic ring to introduce hydroxyl (-OH) or ketone (-CO-) groups .
Key Product : 4-(2-Cyano-1H-imidazol-5-yl)benzonitrile (yield: 68% under H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>) .
Reduction Reactions
Reductive modifications target the nitrile and imidazole groups:
-
Sodium Borohydride (NaBH<sub>4</sub>) reduces the nitrile (-CN) to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) .
-
Catalytic Hydrogenation (H<sub>2</sub>/Pd-C) saturates the imidazole ring, yielding a dihydroimidazole derivative .
Representative Conditions :
Substitution Reactions
The imidazole ring and benzonitrile group undergo nucleophilic and electrophilic substitutions:
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Electrophilic Substitution :
Example :
Reaction with piperidine under Pd(OAc)<sub>2</sub> catalysis yields 4-(2-(Aminomethyl)-1-(piperidin-1-yl)-1H-imidazol-5-yl)benzonitrile (yield: 63%) .
Coupling Reactions
Palladium-catalyzed cross-couplings are pivotal for structural diversification:
-
Suzuki-Miyaura Coupling :
Boronic acid derivatives react with brominated intermediates of the compound. For instance, coupling with 4-fluorophenylboronic acid introduces aryl groups at the imidazole C4 position . -
Buchwald-Hartwig Amination :
Forms C-N bonds between the benzonitrile’s aryl halide and amines .
Biological Activity Implications
Reaction products exhibit enhanced bioactivity:
Q & A
What synthetic routes are commonly employed to prepare 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile, and how do reaction conditions influence yield and purity?
Basic Research Focus: Synthesis Optimization
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Key methodologies include:
- Thiazole-imidazole coupling : As demonstrated in derivatives of benzonitrile-imidazole hybrids, coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis yield intermediates, followed by aminomethylation .
- Stepwise functionalization : outlines a four-step synthesis starting from azidopentanenitrile, involving HCl gas treatment and subsequent reduction to introduce the aminomethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
